molecular formula C6H7N5O B2829330 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol CAS No. 13223-34-2

3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Cat. No.: B2829330
CAS No.: 13223-34-2
M. Wt: 165.156
InChI Key: ZWOCJUJCHRHDAP-UHFFFAOYSA-N
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Description

Product Overview: 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol (CAS 13223-34-2) is a high-purity chemical reagent with the molecular formula C 6 H 7 N 5 O and a molecular weight of 165.15 g/mol [ ][ ]. It is intended for research applications and is not for diagnostic or therapeutic use. Research Applications and Scientific Value: This compound belongs to the 1,2,4-triazolo[4,3-a]pyrimidine class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug design [ ][ ]. The triazolopyrimidine core is isoelectronic with the purine ring system, making it a versatile and effective bioisostere for purines in the design of novel bioactive molecules [ ]. This property allows researchers to utilize this scaffold in the development of compounds that can target purine-binding sites in enzymes and receptors. Specifically, the triazolopyrimidine structure has been investigated as a key component in inhibitors for various kinase targets, such as cyclin-dependent kinase 2 (CDK-2) and phosphatidylinositol 3-kinases (PI3K) [ ]. These pathways are critical in areas like cancer research. Furthermore, the heterocyclic ring system possesses intrinsic metal-chelating properties, capable of forming complexes via its nitrogen atoms, which has been exploited in the development of potential anti-parasitic and anti-cancer agents [ ]. The compound also serves as a valuable synthetic intermediate for the construction of more complex molecular architectures through various chemical transformations [ ][ ]. Handling and Safety: This product is classified as an irritant. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and personal protective equipment before use [ ][ ].

Properties

IUPAC Name

3-amino-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-2-4(12)11-5(7)9-10-6(11)8-3/h2H,1H3,(H2,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJTVRPKKVSPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=NNC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another approach utilizes microwave-mediated, catalyst-free conditions to synthesize triazolopyrimidines from enaminonitriles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and mechanochemical methods suggests potential for scalable and eco-friendly production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit significant biological activities .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(difluoromethoxy)phenylacetic acid is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to serve as a precursor for various drug candidates targeting multiple biological pathways.

The compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical in drug metabolism and synthesis processes. The bromine and difluoromethoxy groups enhance binding affinity, making it a candidate for developing enzyme inhibitors.
  • Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, suggesting its utility in developing new antimicrobial agents.
  • Cellular Signaling Modulation : The difluoromethoxy group may interact with receptors or proteins involved in cellular signaling pathways, potentially altering cell behavior and responses.

Case Study 1: Enzyme Interaction

A study focusing on halogenated aromatic compounds revealed that modifications to the structure could significantly enhance enzyme inhibition. The presence of bromine in 3-Bromo-4-(difluoromethoxy)phenylacetic acid is expected to yield similar results, influencing drug metabolism pathways.

Case Study 2: Antimicrobial Screening

In antimicrobial assays involving brominated benzene derivatives, compounds with specific substitutions showed enhanced efficacy against various bacterial strains. Although direct data on this compound is limited, its structural similarities suggest promising antimicrobial potential.

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit cytochrome P450 enzymes
Antimicrobial ActivityExhibits antibacterial and antifungal properties
Cellular SignalingModulates receptor activity affecting cellular responses

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and biological differences between 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
This compound C₆H₇N₅O 165.16 3-NH₂, 5-OH, 7-CH₃ Antiviral (EC₅₀ = 0.55 μM vs. H1N1)
6-Amino-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-7-ol C₆H₇N₅O 166.18 6-NH₂, 5-CH₃, 7-OH Not explicitly reported; structural similarity suggests potential antimicrobial activity
3-(2-Chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol (ANA-1) C₁₄H₁₄ClN₅O ~308.75* 3-(2-Cl-phenyl), 6-C₂H₅, 7-CH₃, 5-OH Influenza polymerase inhibition (IC₅₀ = 30 μM)
2-Furan-2-yl-7-[3-(4-methoxy-phenyl)-propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine C₁₈H₁₉N₇O₂ 373.39 2-Furyl, 7-(4-MeO-phenyl-propyl), 5-NH₂ Not reported; extended substituents may enhance target specificity
7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one C₆H₆N₄O 150.14 7-CH₃, 5-ketone (no NH₂ or OH) Safety data reported (CAS 41081-90-7); biological activity unspecified

Key Findings from Comparative Analysis

Antiviral Potency: The target compound outperforms ANA-1 in antiviral efficacy, with a lower EC₅₀ (0.55 μM vs. IC₅₀ = 30 μM). This disparity may arise from the amino group at position 3, which enhances hydrogen bonding with viral targets, whereas ANA-1’s bulkier 2-chlorophenyl group might hinder binding .

Impact of Substituents: Hydroxyl vs. Lipophilicity: The 7-methyl group in the target compound increases lipophilicity compared to derivatives like 6-Amino-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-7-ol, which may alter membrane permeability .

Therapeutic Applications :

  • While the target compound and ANA-1 target influenza, other analogues (e.g., carbonitrile-containing triazolopyrimidines) show antimicrobial activity , underscoring the scaffold’s versatility .

Biological Activity

3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol (CAS No. 13223-34-2) is a heterocyclic compound with significant biological potential. Its molecular formula is C₆H₇N₅O, and it has a molecular weight of 165.15 g/mol. This compound belongs to a class of triazolo-pyrimidine derivatives known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

The compound exhibits the following chemical characteristics:

  • Molecular Weight : 165.15 g/mol
  • Density : 1.42 g/cm³
  • LogP : 1.201 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 56.21 Ų

These properties suggest that the compound may have favorable absorption and distribution characteristics in biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and proteins involved in various biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a crucial role in cancer progression by regulating histone methylation .
  • Antiviral Activity : The compound has shown potential in inhibiting RNA polymerase heterodimerization in influenza virus, suggesting its use as an antiviral agent .

Anticancer Properties

Research indicates that derivatives of triazolo-pyrimidines, including this compound, exhibit significant anticancer activity. For instance:

  • LSD1 Inhibition : In vitro studies demonstrated that compounds targeting LSD1 can suppress cancer cell proliferation and migration .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related triazolo-pyrimidine compounds have been documented to possess broad-spectrum antibacterial and antifungal activities .

Case Studies and Research Findings

Several studies have explored the biological activities of triazolo-pyrimidine derivatives:

StudyFindings
Inhibition of LSD1 Compound 27 (similar scaffold) showed IC50 = 0.564 μM against LSD1, leading to reduced cell migration in gastric cancer cells .
Antiviral Activity A derivative demonstrated promising inhibition of influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Antimicrobial Properties Triazolo-pyrimidines exhibited significant antibacterial effects against various pathogens in laboratory settings.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Due to its moderate lipophilicity (LogP = 1.201), the compound is expected to be absorbed well in biological systems.
  • Metabolism and Excretion : Further studies are required to elucidate its metabolic pathways and excretion routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, protocols involving Michael addition between triazol-5-amines and α,β-unsaturated ketones (e.g., chalcones) are widely used. Optimization includes adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and catalysts. Eco-friendly catalysts like cellulose sulfuric acid improve atom economy and reduce waste . Additives such as ammonium acetate can enhance regioselectivity and purity .

Q. How do researchers characterize and confirm the structure of triazolopyrimidine derivatives using spectroscopic methods?

  • Methodology : Structural confirmation relies on 1H/13C NMR to identify proton environments and carbon frameworks (e.g., distinguishing triazole vs. pyrimidine protons). IR spectroscopy verifies functional groups (e.g., -OH, -NH2). Mass spectrometry confirms molecular weight, while elemental analysis validates purity . For complex cases, X-ray crystallography resolves ambiguities in fused-ring systems .

Q. What biological activities have been reported for this compound, and how are these evaluated in preclinical studies?

  • Methodology : Common assays include:

  • Anticancer : Cytotoxicity screening against cell lines (e.g., HepG2, MCF-7) via MTT assays .
  • Antimicrobial : Disk diffusion or MIC tests against bacterial/fungal strains .
  • Anti-inflammatory : COX-2 inhibition assays .
  • DNA intercalation : UV-Vis and fluorescence quenching studies to assess binding affinity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation of triazolopyrimidine derivatives?

  • Methodology : Discrepancies often arise from tautomerism or solvent effects. For example, the -OH group at position 5 may exhibit variable chemical shifts depending on hydrogen bonding. Advanced techniques include:

  • 2D NMR (COSY, HSQC) to map proton-carbon correlations.
  • Variable-temperature NMR to identify dynamic equilibria.
  • Computational modeling (DFT) to predict shifts and validate assignments .

Q. What computational strategies are employed to predict the biological activity and toxicity of triazolopyrimidine derivatives prior to synthesis?

  • Methodology :

  • PASS Software : Predicts biological activity spectra (e.g., anti-asthmatic, anti-HIV) based on structural motifs .
  • GUSAR : Estimates acute toxicity (LD50) via QSAR models .
  • Molecular docking : Screens for binding affinity with targets like A2A adenosine receptors or DNA helicases .

Q. How does the introduction of specific substituents (e.g., methyl, amino groups) influence the pharmacological profile of triazolopyrimidine analogs?

  • Methodology :

  • Methyl groups at position 7 enhance lipophilicity and membrane permeability, improving anticancer activity .
  • Amino groups at position 3 increase hydrogen-bonding potential, boosting antiviral potency .
  • Fluorophenyl substitutions improve metabolic stability and target selectivity .

Q. What eco-friendly catalytic systems have been developed for synthesizing triazolopyrimidine derivatives, and how do they compare to traditional methods?

  • Methodology :

  • Cellulose sulfuric acid : A recyclable catalyst that reduces byproduct formation in cyclocondensation reactions. Yields ≥85% with minimal purification .
  • Microwave-assisted synthesis : Shortens reaction times from hours to minutes while maintaining high regioselectivity .

Q. How can researchers design experiments to assess the DNA intercalation potential of triazolopyrimidine-based compounds?

  • Methodology :

  • Ethidium bromide displacement assays : Measure fluorescence reduction to quantify DNA binding .
  • Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .
  • Molecular dynamics simulations : Model intercalation kinetics and stability .

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